molecular formula C19H15N3O2 B2500657 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207052-28-5

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2500657
CAS No.: 1207052-28-5
M. Wt: 317.348
InChI Key: SBLAMMVZVULGRS-UHFFFAOYSA-N
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Description

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced via cyclization reactions involving appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Substitution with o-Tolyl Group: The o-tolyl group can be introduced through electrophilic aromatic substitution reactions using o-tolyl halides and suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, organometallic compounds, and catalysts such as palladium or copper can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.

    Chemical Biology: It can serve as a probe or tool compound to study biological processes and molecular interactions.

    Industrial Applications: The compound’s properties may be exploited in the development of new materials, coatings, and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine, chloroquine, and quinacrine share the quinoline core and have diverse biological activities.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone contain the oxadiazole ring and are known for their antimicrobial properties.

Uniqueness

1-methyl-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of the quinoline and oxadiazole rings with an o-tolyl substituent. This unique structure may confer distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-12-7-3-4-8-13(12)18-20-19(24-21-18)15-11-22(2)16-10-6-5-9-14(16)17(15)23/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLAMMVZVULGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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